molecular formula C6H9ClN2O2 B12824052 (2s,4r)-4-Cyanopyrrolidine-2-carboxylic acid hydrochloride

(2s,4r)-4-Cyanopyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B12824052
M. Wt: 176.60 g/mol
InChI Key: VAEBJHVXZKUAGF-FHAQVOQBSA-N
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Description

(2s,4r)-4-Cyanopyrrolidine-2-carboxylic acid hydrochloride is a chiral compound with significant applications in various fields of chemistry and biology. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features both a cyano group and a carboxylic acid group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2s,4r)-4-Cyanopyrrolidine-2-carboxylic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available (2s,4r)-4-hydroxypyrrolidine-2-carboxylic acid.

    Cyanation: The hydroxyl group is converted to a cyano group using reagents such as cyanogen bromide or sodium cyanide under basic conditions.

    Hydrochloride Formation: The resulting (2s,4r)-4-cyanopyrrolidine-2-carboxylic acid is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.

    Purification: Techniques such as crystallization, recrystallization, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2s,4r)-4-Cyanopyrrolidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The cyano group can be substituted with other functional groups using nucleophilic reagents.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Hydrolysis: The cyano group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide, sodium methoxide.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products Formed

    Substitution: Formation of substituted pyrrolidine derivatives.

    Reduction: Formation of (2s,4r)-4-aminopyrrolidine-2-carboxylic acid.

    Hydrolysis: Formation of (2s,4r)-4-carboxypyrrolidine-2-carboxylic acid.

Scientific Research Applications

(2s,4r)-4-Cyanopyrrolidine-2-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.

    Industry: Utilized in the production of fine chemicals and as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action of (2s,4r)-4-Cyanopyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the carboxylic acid group can form ionic bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2s,4r)-4-Hydroxypyrrolidine-2-carboxylic acid
  • (2s,4r)-4-Aminopyrrolidine-2-carboxylic acid
  • (2s,4r)-4-Benzylpyrrolidine-2-carboxylic acid

Uniqueness

(2s,4r)-4-Cyanopyrrolidine-2-carboxylic acid hydrochloride is unique due to the presence of the cyano group, which imparts distinct reactivity and interaction capabilities compared to its hydroxyl, amino, and benzyl analogs. This makes it a valuable compound for specific synthetic and research applications.

Properties

Molecular Formula

C6H9ClN2O2

Molecular Weight

176.60 g/mol

IUPAC Name

(2S,4R)-4-cyanopyrrolidine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C6H8N2O2.ClH/c7-2-4-1-5(6(9)10)8-3-4;/h4-5,8H,1,3H2,(H,9,10);1H/t4-,5-;/m0./s1

InChI Key

VAEBJHVXZKUAGF-FHAQVOQBSA-N

Isomeric SMILES

C1[C@H](CN[C@@H]1C(=O)O)C#N.Cl

Canonical SMILES

C1C(CNC1C(=O)O)C#N.Cl

Origin of Product

United States

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